molecular formula C13H11N3S B5866444 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

Cat. No.: B5866444
M. Wt: 241.31 g/mol
InChI Key: WQJUUHFPWVHOBV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine typically involves the reaction of 2-aminobenzothiazole with phenylhydrazine under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture . Another approach involves the use of microwave irradiation to accelerate the reaction .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine stands out due to its unique combination of a benzothiazole ring and a phenylhydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUUHFPWVHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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